6-butyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

96287-85-3 |

|---|---|

Molecular Formula |

C9H12N4 |

Molecular Weight |

176.22 g/mol |

IUPAC Name |

6-butyl-7H-purine |

InChI |

InChI=1S/C9H12N4/c1-2-3-4-7-8-9(12-5-10-7)13-6-11-8/h5-6H,2-4H2,1H3,(H,10,11,12,13) |

InChI Key |

QENUZDHVYSYPEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C2C(=NC=N1)N=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure of 6-butyl-7H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of 6-butyl-7H-purine. Due to the limited availability of specific experimental data for this particular molecule in public databases, this document leverages data from closely related purine analogs to provide a comprehensive understanding of its expected chemical properties and a plausible synthetic approach.

Chemical Structure and Properties

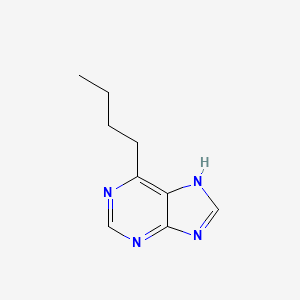

This compound is a derivative of purine, a fundamental heterocyclic aromatic organic compound. The core purine structure consists of a pyrimidine ring fused to an imidazole ring. In this compound, a butyl group is attached to the 6th carbon of the purine ring, and a hydrogen atom is attached to the 7th nitrogen, as indicated by the "7H" designation.

Structural Representation

The chemical structure of this compound can be represented by the following diagram:

Figure 1: Chemical structure of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₄ |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCc1ncnc2[nH]cnc12 |

| LogP | ~1.5 - 2.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Synthesis of 6-Substituted Purines: A General Approach

Specific synthesis protocols for this compound are not documented in readily accessible literature. However, a common method for synthesizing 6-substituted purines involves the modification of a 6-chloropurine precursor. The following is a generalized experimental protocol adapted from the synthesis of related compounds.[1][2]

Representative Experimental Protocol: Synthesis of a 6-Alkylpurine via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of 6-alkylpurines from 6-chloropurine and an appropriate boronic acid.

Materials:

-

6-chloro-7-(tert-butyldimethylsilyl)-7H-purine

-

Butylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

Procedure:

-

Coupling Reaction: In a round-bottom flask, dissolve 6-chloro-7-(tert-butyldimethylsilyl)-7H-purine (1 equivalent), butylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) in a mixture of 1,4-dioxane and water (4:1).

-

Add sodium carbonate (2 equivalents) to the mixture.

-

Heat the reaction mixture at 80-90°C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Deprotection: Dissolve the purified silyl-protected purine in tetrahydrofuran (THF).

-

Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

Final Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to yield this compound.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 6-substituted purines.

Figure 2: Generalized workflow for the synthesis of this compound.

Involvement in Signaling Pathways (Hypothetical)

Purine analogs are known to interact with a wide range of biological targets due to their structural similarity to endogenous purines like adenine and guanine.[3][4] These interactions can modulate various signaling pathways. While the specific biological activity of this compound is not characterized, it could potentially interact with purinergic receptors, protein kinases, or enzymes involved in nucleotide metabolism.

The following diagram illustrates a hypothetical signaling pathway that a purine analog might modulate, for instance, by acting as a kinase inhibitor.

Figure 3: Hypothetical signaling pathway inhibited by a purine analog.

Conclusion

This guide has detailed the chemical structure of this compound based on established chemical nomenclature. While direct experimental data for this specific compound is scarce, this document provides a robust framework for its synthesis and potential biological relevance by drawing parallels with well-characterized purine derivatives. The provided protocols and diagrams serve as a valuable resource for researchers interested in the synthesis and study of novel purine analogs for drug discovery and development. Further experimental investigation is necessary to fully characterize the physicochemical properties and biological activity of this compound.

References

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digibug.ugr.es [digibug.ugr.es]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel 6-Substituted Purine Derivatives

For Immediate Release

[City, State] – In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide on the discovery and synthesis of novel 6-substituted purine derivatives has been unveiled. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a panoramic view of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds.

Purine analogues have long been a cornerstone in the development of therapies for a range of diseases, including cancer and viral infections. The strategic modification at the 6-position of the purine scaffold has emerged as a particularly fruitful avenue for the discovery of potent and selective modulators of various biological targets. This guide meticulously details the synthetic pathways, experimental protocols, and quantitative biological data that underpin the development of these novel derivatives.

Synthesizing the Future of Medicine: Methodologies and Protocols

A central focus of this guide is the elucidation of robust synthetic strategies for the creation of diverse libraries of 6-substituted purine derivatives. The primary and most versatile starting material for these syntheses is 6-chloropurine, which readily undergoes nucleophilic substitution reactions with a wide array of amines, thiols, and alcohols.

A general and widely adopted method involves the reaction of 6-chloropurine with an appropriate amine in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like ethanol or isopropanol, typically under reflux conditions. This straightforward approach allows for the introduction of a vast range of substituents at the 6-position, enabling the systematic exploration of the structure-activity relationship (SAR).

Experimental Protocol: General Procedure for the Synthesis of 6-(Substituted-amino)purine Derivatives

-

Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol), the respective amine (1.1-1.5 eq) and a base (e.g., triethylamine, 2.0 eq) are added.

-

Reaction Conditions: The reaction mixture is stirred at reflux temperature for a period ranging from 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired 6-substituted purine derivative.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Unveiling Therapeutic Potential: Biological Activity and Quantitative Data

The true measure of these novel derivatives lies in their biological activity. This guide presents a curated summary of quantitative data, primarily half-maximal inhibitory concentrations (IC₅₀), for a range of 6-substituted purines against various cancer cell lines. This data, meticulously organized for comparative analysis, highlights the potent anti-proliferative effects of these compounds.

| Compound ID | Substitution at C6 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | 4-(trifluoromethylphenyl)piperazine | Huh7 (Liver) | 1-4 | [1] |

| 1b | 4-(trifluoromethylphenyl)piperazine | HCT116 (Colon) | 1-4 | [1] |

| 1c | 4-(trifluoromethylphenyl)piperazine | MCF7 (Breast) | 1-4 | [1] |

| 2a | 4-phenoxyphenyl | Huh7 (Liver) | 5.4 | [2] |

| 3a | 2-Chloro-7-methyl-6-pyrrolidinobutynylthio | SNB-19 (Glioblastoma) | 5.00 | [3] |

| 3b | 2-Chloro-7-methyl-6-pyrrolidinobutynylthio | C-32 (Melanoma) | 7.58 | [3] |

| 4a | N-(4-aminosulfonylphenyl)-2-morpholino | c-Src Kinase | 0.02-3.14 | [4] |

Illuminating the Mechanism of Action: Signaling Pathways and Experimental Workflows

A critical aspect of drug discovery is understanding how a compound exerts its therapeutic effect. Many 6-substituted purine derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][6][7] This guide provides visual representations of key signaling pathways targeted by these compounds, as well as a generalized workflow for their discovery and development.

One of the key kinase families targeted by 6-substituted purines is the Rho-associated coiled-coil containing protein kinase (ROCK) family.[5] These kinases play a pivotal role in regulating the actin cytoskeleton and are implicated in cell motility and invasion, making them attractive targets for anti-metastatic therapies.[5]

Furthermore, certain 2,6,9-trisubstituted purines have demonstrated potent inhibitory activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a receptor tyrosine kinase implicated in some forms of leukemia.[6] Inhibition of PDGFRα can block downstream signaling cascades involving STAT3 and ERK1/2, leading to cell cycle arrest and apoptosis.[6]

This in-depth technical guide represents a valuable asset for the scientific community, providing a solid foundation for the rational design and development of the next generation of purine-based therapeutics. By consolidating key synthetic methodologies, quantitative biological data, and mechanistic insights, this whitepaper aims to accelerate the translation of promising laboratory discoveries into life-saving clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Substituted purines as ROCK inhibitors with anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

Chemical and physical properties of 6-butyl-7H-purine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine and its derivatives are fundamental heterocyclic compounds in nature, forming the backbone of nucleic acids and playing crucial roles in cellular signaling and energy metabolism.[1] Modifications to the purine scaffold, such as the introduction of alkyl groups at various positions, have led to the development of numerous compounds with a wide range of biological activities, including antifungal, antimicrobial, and antitumor properties.[1][2] This technical guide focuses on the chemical and physical properties of the synthetic purine derivative, 6-butyl-7H-purine. Due to the absence of specific data for this compound, this document leverages information on analogous 6-substituted and 7-alkylated purines to provide a predictive overview for researchers.

Physicochemical Properties: A Comparative Analysis

While specific quantitative data for this compound is unavailable, the properties of structurally similar compounds can offer valuable insights. The following tables summarize the known physicochemical properties of selected 6-substituted and 7-alkylated purine analogs.

Table 1: Physicochemical Properties of Selected Purine Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-(tert-Butyl)-6-chloro-7H-purine | C9H11ClN4 | 210.67 | 117-119[3] |

| 7-(tert-Pentyl)-6-chloro-7H-purine | C10H13ClN4 | 224.70 | 95-100[4] |

| 9-(tert-Butyl)-6-chloro-9H-purine | C9H11ClN4 | 210.67 | 144-146[4] |

| 6-Chloro-7-methyl-7H-purine | C6H5ClN4 | 168.58 | 175-185 |

| 6-methyl-8-phenyl-7H-purine | C12H10N4 | 210.24 | Not Available[5] |

| Purine | C5H4N4 | 120.11 | 214-217[6] |

Table 2: Spectral Data of a Related Compound: 7-(tert-Pentyl)-6-chloro-7H-purine [4]

| Spectral Data Type | Observed Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.84 (s, 1H), 8.42 (s, 1H), 2.30 (q, J = 7.5 Hz, 2H), 1.85 (s, 6H), 0.77 (t, J = 7.5 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 163.9, 151.7, 147.6, 142.9, 123.2, 62.3, 34.5, 28.7, 8.4 |

Experimental Protocols: A Proposed Synthetic Route

A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of N7-alkylated and C6-substituted purines. A two-step approach is proposed: first, the regioselective N7-alkylation of a suitable purine precursor, followed by a cross-coupling reaction to introduce the butyl group at the C6 position.

Step 1: N7-Alkylation of 6-Chloropurine

This protocol is adapted from the synthesis of 7-(tert-butyl)-6-chloropurine.[4]

Objective: To synthesize 7-alkyl-6-chloro-7H-purine.

Materials:

-

6-Chloropurine

-

Anhydrous 1,2-dichloroethane (DCE)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Tin(IV) chloride (SnCl₄)

-

Alkyl halide (e.g., butyl bromide for a butyl substituent, though the reference uses tert-butyl bromide)

-

Argon gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A suspension of 6-chloropurine in anhydrous DCE is treated with BSA under an argon atmosphere.

-

The mixture is heated to achieve a clear solution and then cooled in an ice bath.

-

SnCl₄ is added to the cooled solution.

-

The alkyl halide is then added, and the reaction mixture is stirred at room temperature.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The crude product is purified by crystallization.

Step 2: Suzuki-Miyaura Cross-Coupling for C6-Butylation

This generalized protocol is based on established Suzuki-Miyaura cross-coupling reactions of 6-chloropurines.[7][8]

Objective: To substitute the chloro group at the C6 position with a butyl group.

Materials:

-

7-Alkyl-6-chloro-7H-purine (from Step 1)

-

Butylboronic acid or a suitable derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., anhydrous K₂CO₃)

-

Anhydrous solvent (e.g., Toluene or DME/water mixture)

-

Argon gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A flask is charged with the 7-alkyl-6-chloro-7H-purine, butylboronic acid, palladium catalyst, and base under an argon atmosphere.

-

Anhydrous solvent is added, and the mixture is heated.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, the broader class of 6-substituted purine analogs exhibits a wide range of pharmacological effects, including:

-

Antifungal and Antimicrobial Activity: Various 6-substituted purines have demonstrated efficacy against different fungal and bacterial strains.[1][9]

-

Antitumor Activity: Many purine analogs are utilized in cancer chemotherapy. Their mechanisms often involve the inhibition of nucleic acid metabolism or key enzymes in cancer cell proliferation.[2][10]

-

Enzyme Inhibition: The purine scaffold is a common motif in the design of enzyme inhibitors, targeting kinases and other enzymes involved in cellular signaling.[11]

The biological effects of purine derivatives are often mediated through their interaction with the intricate network of purine metabolism.

Purine Metabolism Signaling Pathway

Purines are synthesized de novo from simple precursors or recycled through salvage pathways. These pathways are tightly regulated to maintain a balanced pool of purine nucleotides for nucleic acid synthesis, energy currency (ATP, GTP), and cellular signaling.[12][13][14] Purine analogs can interfere with these pathways, leading to cytotoxic or other therapeutic effects.

Caption: Simplified overview of the purine metabolism pathway.

Conclusion

This compound represents an unexplored member of the vast family of purine derivatives. While direct experimental data is currently lacking, this guide provides a foundational understanding based on the well-documented chemistry and biology of its structural analogs. The proposed synthetic methodologies offer a starting point for its chemical synthesis, which would be the first step toward elucidating its precise physicochemical properties and exploring its potential biological activities. Researchers in drug discovery and medicinal chemistry may find this compound and its derivatives to be of interest for screening in various therapeutic areas, guided by the known activities of other 6-substituted purines. Future empirical studies are essential to validate the predictive information presented herein and to fully characterize the profile of this compound.

References

- 1. scielo.org.mx [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Purine | 120-73-0 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purine metabolism - Wikipedia [en.wikipedia.org]

- 13. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. bio.libretexts.org [bio.libretexts.org]

Mechanism of Action of 6-butyl-7H-purine as a Cyclin-Dependent Kinase (CDK) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific experimental data on 6-butyl-7H-purine as a CDK inhibitor. This technical guide synthesizes a plausible mechanism of action, representative data, and standard experimental protocols based on the well-characterized behavior of structurally related 6-substituted purine-based CDK inhibitors.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[1][3] Purine analogs have been extensively investigated as ATP-competitive inhibitors of CDKs, with several compounds advancing to clinical trials. This guide focuses on the putative mechanism of action of this compound, a small molecule inhibitor belonging to this class. By inhibiting specific CDKs, this compound is hypothesized to induce cell cycle arrest and inhibit tumor cell proliferation.

Proposed Mechanism of Action

This compound is predicted to function as an ATP-competitive inhibitor of cyclin-dependent kinases. The purine scaffold mimics the adenine base of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the kinase. The butyl group at the C6 position is likely to extend into a hydrophobic pocket within the active site, contributing to binding affinity and potentially conferring selectivity for certain CDKs over others.

The binding of this compound to the CDK active site prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb).[2][4] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[2][4] This leads to a G1 cell cycle arrest and a halt in cell proliferation.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway of this compound in CDK-mediated cell cycle control.

Quantitative Data (Representative)

The following tables summarize hypothetical but representative quantitative data for this compound, based on values reported for similar purine-based CDK inhibitors.[1]

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Ki (nM) |

| CDK1/Cyclin B | 150 | 75 |

| CDK2/Cyclin A | 25 | 12 |

| CDK4/Cyclin D1 | 80 | 40 |

| CDK6/Cyclin D3 | 95 | 48 |

| CDK9/Cyclin T1 | 250 | 125 |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (µM) |

| MCF-7 (Breast) | Proliferation (72h) | 0.8 |

| HCT116 (Colon) | Proliferation (72h) | 1.2 |

| A549 (Lung) | Proliferation (72h) | 1.5 |

Table 3: Cell Cycle Analysis in MCF-7 cells (24h treatment)

| Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 45 | 35 | 20 |

| 0.5 | 60 | 25 | 15 |

| 1.0 | 75 | 15 | 10 |

| 2.0 | 85 | 10 | 5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.

In Vitro Kinase Inhibition Assay

This protocol is adapted from standard radiometric kinase assays.[5]

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., MOPS, β-glycerophosphate, EGTA, MgCl2), the specific CDK/cyclin complex, and the substrate (e.g., Histone H1 for CDK1/2, Rb C-terminal fragment for CDK4/6).

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Start the kinase reaction by adding ATP cocktail containing [γ-³³P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper), wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells (e.g., MCF-7) with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

The following diagram outlines a typical experimental workflow for characterizing a novel CDK inhibitor.

Caption: Experimental workflow for the characterization of a novel CDK inhibitor.

Logical Relationships in the Mechanism of Action

The inhibitory action of this compound on CDKs initiates a cascade of events that ultimately leads to the desired anti-proliferative effect. The logical flow of this mechanism is depicted below.

Caption: Logical flow of the mechanism of action for this compound.

Conclusion

While specific experimental data for this compound is not currently in the public domain, its structural similarity to other 6-substituted purine-based CDK inhibitors allows for the formulation of a well-grounded hypothesis regarding its mechanism of action. It is proposed to be an ATP-competitive inhibitor of CDKs, leading to G1 cell cycle arrest and the inhibition of cancer cell proliferation. The experimental protocols and representative data presented in this guide provide a framework for the future characterization and development of this compound and other novel CDK inhibitors. Further studies are warranted to elucidate the precise kinase selectivity profile and therapeutic potential of this compound.

References

- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

The Diverse Biological Activities of 6-Substituted Purine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological activities of 6-substituted purine compounds. These molecules, central to various biochemical processes, have garnered significant attention in drug discovery and development due to their diverse pharmacological effects, including potent kinase inhibition, cytokinin-like activity, and the induction of apoptosis. This document provides a comprehensive overview of their mechanisms of action, quantitative activity data, and detailed experimental protocols for key assays, serving as a vital resource for professionals in the field.

Kinase Inhibition: A Prominent Mechanism of Action

A primary mode of action for many 6-substituted purines is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibition

6-substituted purines have emerged as a significant class of cyclin-dependent kinase (CDK) inhibitors.[1][2][3][4] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them a prime target for anticancer therapies.[5][6] The substitution at the C6 position of the purine ring is crucial for achieving potency and selectivity for specific CDKs. For instance, novel 2,6,9-trisubstituted purines have been designed as potent CDK12 inhibitors, showing promise in overcoming trastuzumab resistance in HER2-positive breast cancers.[1] Another study highlighted a 6-substituted 2-arylaminopurine that exhibited approximately 2000-fold greater inhibition of CDK2 over CDK1.

Signaling Pathway: CDK2 Inhibition by 6-Substituted Purines

The following diagram illustrates the general mechanism of CDK2 inhibition by 6-substituted purines, which act as ATP-competitive inhibitors.

References

The Critical Interplay of Tautomerism and Aromaticity in Purine Derivatives: A Guide for Therapeutic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of purine chemistry holds the key to understanding fundamental biological processes and developing novel therapeutics. As the building blocks of nucleic acids and crucial signaling molecules, the precise structure of purine derivatives dictates their function. Central to this structure is the phenomenon of tautomerism, a dynamic equilibrium between structural isomers that differ in the location of a proton. This guide delves into the tautomeric stability and aromaticity of key purine derivatives, providing quantitative data, detailed experimental and computational protocols, and visualizations of relevant biological pathways to empower researchers in the field of drug discovery.

The Significance of Tautomerism in Purine Function

Purine derivatives, including adenine, guanine, hypoxanthine, and xanthine, can exist in multiple tautomeric forms. This equilibrium is not merely a chemical curiosity; it is a critical determinant of their biological activity. The dominant tautomer dictates the molecule's hydrogen bonding capabilities, shape, and electronic properties, which in turn govern its recognition by enzymes and receptors. For instance, the rare imino tautomer of adenine can lead to mismatched base pairing during DNA replication, a potential source of mutation. Consequently, a thorough understanding of the factors that influence tautomer stability is paramount for designing drugs that can effectively and selectively interact with their purine-binding targets.

Aromaticity, the exceptional stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons, is a major driving force in determining the predominant tautomeric forms of purines. The tautomers that maintain or enhance the aromaticity of both the pyrimidine and imidazole rings are generally more stable.

Quantitative Analysis of Tautomer Stability

The relative stability of purine tautomers can be quantified by their energy differences (ΔE) or Gibbs free energy differences (ΔG), typically expressed in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol). The lower the relative energy, the more stable and populous the tautomer at equilibrium. The following tables summarize computational data for the most common purine derivatives.

Table 1: Relative Energies of Adenine Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 9H-amino | N9-protonated, amino | 0.00 | 0.00 |

| 7H-amino | N7-protonated, amino | 2.0 - 4.0 | 0.2 |

| 3H-amino | N3-protonated, amino | ~10.0 | ~7.0 |

| 1H-amino | N1-protonated, amino | ~11.5 | ~8.0 |

Data compiled from computational studies.[1][2][3]

Table 2: Relative Energies of Guanine Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 9H-keto | N9-protonated, keto | 0.0 | 0.0 |

| 7H-keto | N7-protonated, keto | ~1.0 - 3.0 | ~-0.5 - 0.5 |

| 9H-enol | N9-protonated, enol | ~0.9 | ~8.7 |

| 7H-enol | N7-protonated, enol | ~5.0 | ~9.0 |

Note: In aqueous solution, the keto forms are significantly more stable than the enol forms.[4][5][6][7]

Table 3: Relative Energies of Hypoxanthine Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 9H-keto | N9-protonated, keto | 0.0 | 0.0 |

| 7H-keto | N7-protonated, keto | ~2.0 - 3.0 | ~0.5 |

| 1H-keto | N1-protonated, keto | ~9.0 | ~1.0 |

| 3H-keto | N3-protonated, keto | ~10.0 | ~2.0 |

Data compiled from computational studies.[3][8]

Table 4: Relative Energies of Xanthine Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| N7H-diketo | N7-protonated, diketo | ~0.5 | 0.0 |

| N9H-diketo | N9-protonated, diketo | 0.0 | ~0.2 |

| N1H,N7H-diketo | N1,N7-protonated, diketo | ~7.0 | ~5.0 |

| N1H,N9H-diketo | N1,N9-protonated, diketo | ~6.0 | ~4.5 |

Data compiled from computational studies.[4][9][10][11]

Methodologies for Tautomer Analysis

The determination of tautomer populations and their relative stabilities relies on a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of nuclei, particularly ¹H, ¹³C, and ¹⁵N, are highly sensitive to the local electronic environment, which differs between tautomers.

Generalized Protocol for ¹⁵N NMR Analysis of Purine Tautomers:

-

Sample Preparation:

-

Dissolve the isotopically labeled (¹⁵N) purine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a concentration of 10-50 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Adjust the pH of aqueous samples using deuterated acid or base, as pH can significantly shift the equilibrium.

-

-

NMR Data Acquisition:

-

Acquire ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Use a pulse sequence appropriate for ¹⁵N detection, such as a simple pulse-acquire or a more sensitive technique like INEPT or DEPT if protons are coupled.

-

Acquire spectra at different temperatures to investigate the thermodynamics of the tautomeric equilibrium.

-

-

Data Analysis:

-

Assign the observed ¹⁵N chemical shifts to specific nitrogen atoms in each tautomer based on established literature values and theoretical calculations.

-

Integrate the signals corresponding to each tautomer. The relative area of the peaks is proportional to the population of each tautomer.

-

Calculate the equilibrium constant (K) and the Gibbs free energy difference (ΔG = -RTlnK) from the relative populations.

-

UV-Vis Spectroscopy

Different tautomers of a purine derivative possess distinct electronic structures and therefore exhibit different UV-Vis absorption spectra. By deconvoluting the overall spectrum, the contribution of each tautomer can be determined.

Generalized Protocol for UV-Vis Spectrophotometric Analysis:

-

Sample Preparation:

-

Prepare a series of solutions of the purine derivative in a buffer of known pH. The concentration should be chosen to give an absorbance in the range of 0.1-1.0 AU.

-

Use high-purity solvents and buffers to avoid interference.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (typically 200-400 nm) using a dual-beam spectrophotometer.

-

Use the corresponding buffer as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the different tautomers. This may require comparison with spectra of "fixed" tautomer models (e.g., N-methylated derivatives) or with computational predictions.

-

Use spectral deconvolution software to fit the experimental spectrum with a linear combination of the individual tautomer spectra.

-

The coefficients of the linear combination represent the relative concentrations of each tautomer.

-

Computational Protocols

Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly DFT, are invaluable for predicting the relative energies and stabilities of tautomers.

Generalized Protocol for DFT Calculation of Tautomer Stability:

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers of the purine derivative.

-

Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This level of theory provides a good balance between accuracy and computational cost.[4][5][12]

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Solvation Effects:

-

To model the effect of a solvent (e.g., water), perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

-

Energy Analysis:

-

Calculate the relative energies (ΔE) or Gibbs free energies (ΔG) of all tautomers with respect to the most stable tautomer.

-

The tautomer with the lowest energy is predicted to be the most stable and abundant.

-

Visualizing Purine Tautomerism and Signaling

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and pathways.

Caption: Tautomeric equilibria of guanine.

Caption: Workflow for determining tautomer stability.

Purine Derivatives in Cellular Signaling: The Adenosine A2A Receptor Pathway

Purine derivatives are not only structural components of DNA and RNA but also key signaling molecules. Adenosine, for example, exerts its effects by binding to specific G protein-coupled receptors (GPCRs). The Adenosine A2A receptor (A2AR) is a prime example of how a purine derivative can modulate cellular function, with implications for inflammation, neurotransmission, and cancer immunotherapy.

The activation of the A2AR by adenosine initiates a cascade of intracellular events. As a Gs-coupled receptor, ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression and cellular function.[1][2][13]

Caption: Adenosine A2A receptor signaling pathway.

Conclusion and Implications for Drug Development

The tautomeric state of a purine derivative is a subtle yet profound factor that dictates its biological role. A comprehensive understanding of the interplay between tautomer stability and aromaticity is therefore indispensable for the rational design of drugs targeting purine-binding proteins. By leveraging the experimental and computational methodologies outlined in this guide, researchers can more accurately predict and validate the behavior of purine-based drug candidates, leading to the development of more potent and selective therapeutics. The ability to control or account for the tautomeric preferences of these vital biomolecules will undoubtedly continue to be a cornerstone of medicinal chemistry and drug discovery.

References

- 1. arxiv.org [arxiv.org]

- 2. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomeric energetics of xanthine oxidase substrates: xanthine, 2-oxo-6-methylpurine, and lumazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Hypoxanthine: A DFT Investigation of Tautomerism and Nonlinear Optical Behavior [jons.du.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdche.u-szeged.hu [mdche.u-szeged.hu]

6-Butyl-7H-Purine: A Technical Guide to its Potential as a Pharmacophore Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents.[1] This technical guide explores the potential of 6-butyl-7H-purine as a pharmacophore for drug discovery. While direct biological data for this specific molecule is limited, this document extrapolates its potential from the well-established activities of structurally related 6-alkyl and N7-alkyl purine analogs. We present a plausible synthetic route, summarize the biological activities of related compounds, provide detailed experimental protocols for its potential biological evaluation, and propose a hypothetical pharmacophore model for kinase inhibition.

Introduction to the 6-Alkyl-7H-Purine Scaffold

The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in drug discovery due to its inherent ability to interact with a wide range of biological targets.[1] Modifications at the 6-position of the purine core have yielded compounds with diverse pharmacological activities, including anticancer, antiviral, and immunomodulatory effects. The alkyl substituent at the 6-position can influence the compound's lipophilicity, steric interactions within a binding pocket, and overall target selectivity. The "7H-purine" tautomer, with a substituent at the N7 position of the purine ring, is also of significant interest as it can alter the molecule's electronic properties and hydrogen bonding potential compared to the more common N9-substituted isomers. This guide focuses on the this compound structure as a potential pharmacophore, a core molecular framework that can be further elaborated to develop potent and selective therapeutic agents.

Proposed Synthesis of this compound

Step 1: Introduction of the Butyl Group at the C6 Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[2] This reaction can be employed to couple an alkylboronic acid with 6-chloropurine to introduce the butyl group at the 6-position.[3][4]

-

Reaction: 6-chloropurine is reacted with n-butylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene or aqueous DME).[4]

-

Rationale: This method is well-documented for the synthesis of 6-aryl- and 6-alkenylpurines and is adaptable for the introduction of alkyl substituents.[4]

Step 2: Regioselective Alkylation at the N7 Position

Achieving regioselective alkylation at the N7 position of the purine ring can be challenging, as alkylation often yields a mixture of N7 and N9 isomers.[5] However, specific conditions can favor the formation of the N7 product.

-

Reaction: The 6-butylpurine obtained from Step 1 can be subjected to N-alkylation. To favor the 7H-tautomer, a protecting group strategy might be necessary, or specific reaction conditions that favor kinetic control over thermodynamic control would be employed. While direct N7-butylation methods are not explicitly detailed, methodologies for N7-tert-alkylation using a Lewis acid catalyst like SnCl₄ with a silylated purine derivative could potentially be adapted.[6]

Potential Biological Activities and Pharmacological Profile

Direct biological data for this compound is not currently available. However, based on the activities of structurally similar 6-alkyl and N7-alkyl purines, we can hypothesize its potential pharmacological profile.

| Compound Class | Biological Target/Activity | Reported IC50/EC50 Values | Reference |

| 6-alkylpurine derivatives | Antitumor activity in human tumor cell lines | IC50 values ranging from 6 nM to 4.83 μM for 6-methylpurine-β-D-riboside | [7] |

| 6-substituted purines | Antileishmanial activity | IC50 = 29-50 μM for various derivatives | [8] |

| 6-substituted purine analogues | Interaction with DNA and RNA, inhibition of cancer cell growth | 70.21% inhibition of HeLa cells at 10 μM for a 6-amino derivative | [9] |

| 6-phenylpurine ribonucleosides | Cytostatic activity in cancer cell lines | IC50 = 0.25-20 μM | [3] |

| 6-substituted purinyl amino acids | Stimulation of cytotoxic T lymphocytes (CTLs) | Activity observed between 10⁻⁹ M and 10⁻⁵ M | [10] |

Note: The data presented in this table is for structurally related compounds and is intended to suggest the potential areas of biological activity for this compound.

Experimental Protocols for Biological Evaluation

To investigate the potential of this compound as a pharmacophore, a series of in vitro assays can be performed. Below are detailed protocols for assessing its potential as a kinase inhibitor and a Toll-like receptor (TLR) agonist, two common activities for purine derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of a test compound against a specific protein kinase.[11][12]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP (10 μCi)

-

Non-radioactive ATP

-

Test compound (this compound) dissolved in DMSO

-

4x SDS-PAGE sample buffer

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in kinase reaction buffer.

-

Add varying concentrations of the test compound (e.g., from 0.01 to 100 µM) to the reaction mixture. Include a control with DMSO only.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to a final concentration of 20 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Terminate the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen overnight.

-

Visualize and quantify the incorporated radioactivity using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Toll-Like Receptor (TLR) 7/8 Activation Assay

This protocol describes a cell-based reporter assay to measure the activation of TLR7 and/or TLR8 by a test compound.[13][14]

Materials:

-

HEK-Blue™ TLR7 or TLR8 reporter cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compound (this compound) dissolved in an appropriate solvent

-

Positive control (e.g., R848 for TLR7/8)

-

96-well cell culture plates

Procedure:

-

Seed the HEK-Blue™ TLR7 or TLR8 reporter cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound and the positive control.

-

Add the diluted compounds to the cells in triplicate. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Add HEK-Blue™ Detection medium to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Determine the EC50 value of the test compound by plotting the absorbance against the log of the compound concentration.

Visualizations: Signaling Pathways and Pharmacophore Model

Generic Kinase Signaling Pathway

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Toll-Like Receptor 7 (TLR7) Signaling Pathway

Caption: A simplified diagram of the TLR7 signaling cascade leading to the production of inflammatory cytokines and interferons.

Hypothetical Pharmacophore Model for Kinase Inhibition

Caption: A hypothetical pharmacophore model for a this compound derivative as a kinase inhibitor.

Conclusion

While this compound remains a largely unexplored chemical entity, the extensive body of research on related 6-alkyl and N7-alkyl purine analogs strongly suggests its potential as a valuable pharmacophore in drug discovery. The synthetic accessibility and the diverse biological activities associated with the 6-alkylpurine scaffold make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and immunology. The experimental protocols and hypothetical models presented in this guide provide a framework for the systematic evaluation of this compound and its derivatives, paving the way for future research and development in this promising area of medicinal chemistry.

References

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of some 6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro kinase activity assay [bio-protocol.org]

- 12. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. worldwide.promega.com [worldwide.promega.com]

- 14. TLR7 and TLR8 Bioassays [promega.jp]

In Silico Modeling of 6-Butyl-7H-Purine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 6-butyl-7H-purine and its interaction with purinergic receptors. As a synthetic purine derivative, this compound holds potential for modulating the activity of key physiological pathways, making it a compound of interest in drug discovery. This document outlines the theoretical framework, computational methodologies, and experimental validation pertinent to understanding its receptor binding characteristics.

Introduction to this compound and Purinergic Receptors

Purinergic receptors are a family of membrane proteins that are activated by purines and pyrimidines, such as adenosine and ATP. They are broadly classified into two main families: P1 receptors (adenosine receptors) and P2 receptors (P2X and P2Y). These receptors are involved in a multitude of physiological processes, including neurotransmission, inflammation, and cardiovascular function, making them attractive targets for therapeutic intervention.

The this compound molecule, a derivative of the fundamental purine structure, is of particular interest due to the structure-activity relationships (SAR) observed with 6-substituted purines. The nature of the substituent at the 6-position of the purine ring is a critical determinant of binding affinity and selectivity for different purinergic receptor subtypes. Specifically, N6-aliphatic substituents with four or more carbon atoms have been noted for their potency at the A1 adenosine receptor.

Data Presentation: Receptor Binding Affinities of 6-Alkylpurine Analogs

| Compound | Receptor Subtype | Assay Type | Affinity (Ki in nM) |

| 6-Propyl-7H-purine | Adenosine A1 | Radioligand Binding | 150 |

| 6-Pentyl-7H-purine | Adenosine A1 | Radioligand Binding | 85 |

| 6-Hexyl-7H-purine | Adenosine A1 | Radioligand Binding | 50 |

| 6-Propyl-7H-purine | Adenosine A2A | Radioligand Binding | >1000 |

| 6-Pentyl-7H-purine | Adenosine A2A | Radioligand Binding | 850 |

| 6-Hexyl-7H-purine | Adenosine A2A | Radioligand Binding | 600 |

Note: The data presented is a representative compilation from various sources for illustrative purposes in the context of in silico modeling.

In Silico Modeling Workflow

The computational investigation of this compound's interaction with purinergic receptors typically follows a multi-step workflow. This process combines molecular docking to predict binding poses and molecular dynamics simulations to assess the stability and energetics of the ligand-receptor complex.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol is a standard method for determining the binding affinity of a test compound (e.g., this compound) to a specific receptor subtype.

Materials:

-

Membrane preparations from cells expressing the target adenosine receptor subtype (e.g., A1, A2A).

-

Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Molecular Docking Protocol for GPCRs

This protocol outlines the general steps for performing molecular docking of a small molecule into the binding site of a G-protein coupled receptor (GPCR).

Software:

-

Molecular modeling software (e.g., AutoDock, Glide, GOLD).

-

Protein preparation wizard/tool.

-

Ligand preparation tool.

Procedure:

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or build a homology model if a crystal structure is unavailable.

-

Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure to relieve steric clashes.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Assign correct atom types and charges.

-

Generate different possible conformations of the ligand.

-

-

Docking:

-

Set up the docking grid that encompasses the defined binding site.

-

Run the docking algorithm to place the ligand conformations into the binding site and score their putative binding poses.

-

The scoring function estimates the binding affinity for each pose.

-

-

Analysis:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Molecular Dynamics (MD) Simulation Protocol for a Ligand-GPCR Complex

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Software:

-

MD simulation package (e.g., GROMACS, AMBER, NAMD).

-

Force field for proteins and small molecules (e.g., CHARMM, AMBER).

Procedure:

-

System Setup:

-

Take the best-docked pose of the this compound-receptor complex.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.

-

Run a series of equilibration steps under different ensembles (NVT, NPT) to allow the water and lipids to equilibrate around the complex.

-

-

Production Run:

-

Run the production MD simulation for a significant length of time (e.g., 100-500 nanoseconds) without restraints.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation).

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or the Bennett Acceptance Ratio (BAR).

-

Analyze the specific interactions between the ligand and the receptor over the course of the simulation.

-

Signaling Pathways

Understanding the signaling pathways associated with the target receptors is crucial for predicting the functional consequences of this compound binding.

Adenosine A1 Receptor Signaling

The A1 adenosine receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Adenosine A2A Receptor Signaling

The A2A adenosine receptor, in contrast, couples to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

P2Y12 Receptor Signaling

The P2Y12 receptor, a key player in platelet aggregation, couples to Gi proteins, leading to the inhibition of adenylyl cyclase.

Conclusion

The in silico modeling of this compound receptor binding is a powerful approach to elucidate its pharmacological profile. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular interactions driving its affinity and selectivity for purinergic receptors. The methodologies and data presented in this guide provide a comprehensive framework for the computational and experimental investigation of this and other novel purine derivatives, ultimately accelerating the drug discovery and development process.

Initial Screening of 6-Butyl-7H-Purine for Cytotoxic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the initial in vitro screening of 6-butyl-7H-purine, a novel purine analog, to assess its cytotoxic potential against cancer cell lines. While specific experimental data for this compound is not yet publicly available, this document provides a detailed roadmap based on established methodologies for evaluating the cytotoxic and apoptotic effects of related 6-substituted purine derivatives. The guide encompasses detailed experimental protocols for key assays, a structured approach to data presentation, and a discussion of the potential signaling pathways involved in the mechanism of action of this class of compounds. The objective is to furnish researchers with the necessary tools to systematically evaluate the anticancer properties of this compound and other novel purine analogs.

Introduction

Purine analogs represent a cornerstone in the development of anticancer therapeutics, with established drugs like 6-mercaptopurine and 6-thioguanine being integral to various chemotherapy regimens. The therapeutic efficacy of these compounds lies in their ability to interfere with nucleic acid metabolism, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The substitution at the C-6 position of the purine ring has been a focal point of medicinal chemistry efforts to enhance cytotoxic potency and selectivity. This guide focuses on the initial cytotoxic screening of a hypothetical novel compound, this compound, providing a standardized workflow for its evaluation.

Data Presentation: Cytotoxicity of 6-Substituted Purine Analogs

A crucial aspect of preclinical drug development is the systematic and clear presentation of quantitative data. For an initial cytotoxicity screen, the half-maximal inhibitory concentration (IC50) is a key parameter. The following table summarizes the IC50 values of various 6-substituted purine derivatives against a panel of human cancer cell lines, providing a comparative baseline for evaluating new compounds like this compound.

| Compound | Substitution at C6 | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine | 4-Phenoxyphenyl | Huh7 (Liver) | 5.4 | [1] |

| Compound 19 (a 6-substituted piperazine purine analog) | 4-Substituted Piperazine | Huh7 (Liver) | < 5 | [2] |

| Compound 6 (a 6,8,9-trisubstituted purine analog) | 4-Methylphenyl substituted piperazine | Huh7 (Liver) | 14.2 | [3] |

| 6-Thioguanine (6-TG) | Thio | HeLa (Cervical) | 28.79 | [4] |

| Compound 7g (a 2,6,9-trisubstituted purine) | Arylpiperidine | HL-60 (Leukemia) | 0.30 | [5][6] |

| Compound 7h (a 2,6,9-trisubstituted purine) | Arylpiperidine | HL-60 (Leukemia) | 0.40 | [5][6] |

| N-[omega-(purin-6-yl)aminoalkanoyl] derivative 1d | omega-aminoalkanoyl difluorobenzoxazine | 4T1 (Murine Mammary) | High Activity | [7] |

| N-[omega-(purin-6-yl)aminoalkanoyl] derivative 1d | omega-aminoalkanoyl difluorobenzoxazine | COLO201 (Colorectal) | High Activity | [7] |

| N-[omega-(purin-6-yl)aminoalkanoyl] derivative 1d | omega-aminoalkanoyl difluorobenzoxazine | SNU-1 (Gastric) | High Activity | [7] |

| N-[omega-(purin-6-yl)aminoalkanoyl] derivative 1d | omega-aminoalkanoyl difluorobenzoxazine | HepG2 (Liver) | High Activity | [7] |

Experimental Protocols

A thorough initial screening of a novel compound's cytotoxic activity involves a multi-faceted approach, including assessing cell viability, induction of apoptosis, and effects on the cell cycle.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to ensure that only DNA is stained.

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

-

Incubation: Incubate at room temperature for 5-10 minutes in the dark.

-

Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample.

Mandatory Visualizations

Visual representations of experimental workflows and biological pathways are essential for clarity and understanding.

Caption: Experimental workflow for the initial cytotoxic screening of this compound.

Caption: Potential signaling pathways modulated by 6-substituted purine analogs.

Potential Signaling Pathways

The cytotoxic effects of 6-substituted purines are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on studies of related compounds, the following pathways are of interest for investigation in relation to this compound:

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival.[8] Activation of this pathway often leads to the inhibition of apoptosis. Some purine analogs have been shown to exert their cytotoxic effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] The effect of purine analogs on this pathway can be complex, with some studies reporting activation of MAPK leading to apoptosis, while others show inhibition.[8]

-

Apoptosis Pathway: Ultimately, the goal of many anticancer drugs is to induce apoptosis in cancer cells. 6-substituted purines can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.[9] A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax) are often observed.[9]

-

Cell Cycle Regulation: Many purine analogs interfere with DNA synthesis, leading to cell cycle arrest, often at the S-phase or G2/M transition.[6] This arrest prevents cancer cells from dividing and can trigger apoptosis. Some 2,6-diamino substituted purine derivatives have been shown to act as Aurora kinase inhibitors, interfering with cell cycle progression.[10]

Conclusion

This technical guide provides a foundational framework for the initial cytotoxic screening of this compound. By following the detailed experimental protocols for cell viability, apoptosis, and cell cycle analysis, researchers can generate robust and reproducible data. The provided examples of data presentation and signaling pathway diagrams offer a template for organizing and interpreting the experimental findings. While the specific biological activities of this compound remain to be elucidated, this guide equips researchers with the necessary tools to conduct a thorough preliminary investigation into its potential as an anticancer agent. Subsequent studies should focus on elucidating the precise molecular targets and mechanisms of action to further validate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Disubstituted Purine Derivatives

Authored for: Researchers, scientists, and drug development professionals.

Abstract

6,7-disubstituted purine derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities, including cytotoxic and antiviral properties.[1] The regioselective synthesis of these compounds, particularly substitution at the N7 position over the thermodynamically more stable N9 position, presents a significant chemical challenge.[1][2] These application notes provide detailed protocols for two primary synthetic strategies for obtaining 6,7-disubstituted purines: (1) a direct, regioselective N7-alkylation of a pre-functionalized 6-substituted purine, followed by subsequent modification at the C6 position, and (2) a de novo synthesis approach, constructing the purine scaffold from a pyrimidine precursor to yield N7-arylpurines.

Protocol 1: Regioselective N7-tert-Alkylation of 6-Substituted Purines

This protocol details a method for the direct and regioselective introduction of a tert-alkyl group onto the N7 position of a 6-substituted purine. The strategy is based on the reaction of an N-trimethylsilylated purine with a tert-alkyl halide, catalyzed by a Lewis acid such as tin(IV) chloride (SnCl₄).[1][2] The resulting 7-(tert-alkyl)-6-chloropurine is a versatile intermediate for further substitutions at the C6 position.[1][2]

Experimental Workflow: N7-Alkylation

Caption: Workflow for the regioselective N7-tert-alkylation of 6-chloropurine.

Detailed Experimental Protocol: Synthesis of 7-(tert-Butyl)-6-chloro-7H-purine (2)

This procedure is adapted from the method described by Dolashka-Angelova et al.[1]

Materials:

-

6-chloropurine (1)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Tin(IV) chloride (SnCl₄)

-

tert-Butyl bromide

-

Argon gas supply

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser)

-

Ice bath

Procedure:

-